3-(butylthio)-5-propyl-4H-1,2,4-triazol-4-amine
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Overview
Description
3-(butylthio)-5-propyl-4H-1,2,4-triazol-4-amine is a heterocyclic compound that contains a triazole ring substituted with butylthio and propyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(butylthio)-5-propyl-4H-1,2,4-triazol-4-amine typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carbon disulfide, followed by alkylation with appropriate alkyl halides.
Substitution Reactions:
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of microreactor systems can enhance the efficiency and sustainability of the synthesis by providing better control over reaction conditions and minimizing waste.
Chemical Reactions Analysis
Types of Reactions
3-(butylthio)-5-propyl-4H-1,2,4-triazol-4-amine can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the butylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The triazole ring can be reduced under specific conditions to yield dihydrotriazoles.
Substitution: The compound can participate in nucleophilic substitution reactions, where the butylthio or propyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrotriazoles.
Substitution: Various substituted triazoles depending on the nucleophile used.
Scientific Research Applications
3-(butylthio)-5-propyl-4H-1,2,4-triazol-4-amine has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs with potential antimicrobial, antifungal, or anticancer activities.
Agriculture: The compound may serve as a precursor for the synthesis of agrochemicals, including herbicides and pesticides.
Materials Science: It can be utilized in the design of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-(butylthio)-5-propyl-4H-1,2,4-triazol-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and targets depend on the specific application and the biological system involved.
Comparison with Similar Compounds
Similar Compounds
- 3-(methylthio)-5-propyl-4H-1,2,4-triazol-4-amine
- 3-(ethylthio)-5-propyl-4H-1,2,4-triazol-4-amine
- 3-(butylthio)-5-methyl-4H-1,2,4-triazol-4-amine
Uniqueness
3-(butylthio)-5-propyl-4H-1,2,4-triazol-4-amine is unique due to the specific combination of butylthio and propyl groups, which may confer distinct physicochemical properties and biological activities compared to its analogs. This uniqueness can be leveraged to design compounds with tailored properties for specific applications.
Properties
IUPAC Name |
3-butylsulfanyl-5-propyl-1,2,4-triazol-4-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N4S/c1-3-5-7-14-9-12-11-8(6-4-2)13(9)10/h3-7,10H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOXADRGDHUIURY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCSC1=NN=C(N1N)CCC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901240999 |
Source
|
Record name | 3-(Butylthio)-5-propyl-4H-1,2,4-triazol-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901240999 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
449746-07-0 |
Source
|
Record name | 3-(Butylthio)-5-propyl-4H-1,2,4-triazol-4-amine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=449746-07-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(Butylthio)-5-propyl-4H-1,2,4-triazol-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901240999 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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